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Compound of Interest

Compound Name: 4-amino-N-cyclohexylbenzamide

Cat. No.: B098194 Get Quote

An In-depth Technical Guide to 4-amino-N-cyclohexylbenzamide

Abstract
This technical guide provides a comprehensive scientific overview of 4-amino-N-
cyclohexylbenzamide, a substituted benzamide of interest in medicinal chemistry and

synthetic research. The document is structured to provide researchers, scientists, and drug

development professionals with a thorough understanding of the compound's chemical identity,

physicochemical properties, and detailed synthesis protocols. While direct biological data on

this specific molecule is limited in public literature, this guide synthesizes information on

structurally related compounds to discuss its potential applications and provide a framework for

future investigation. Emphasis is placed on robust, field-proven methodologies, particularly for

its synthesis via the Schotten-Baumann reaction, to ensure scientific integrity and

reproducibility.

Compound Identification and Structure
4-amino-N-cyclohexylbenzamide is a chemical compound featuring a central benzamide

core. This core consists of a benzene ring substituted with an amino group (-NH₂) at position 4

and a carboxamide group (-C(=O)NH-). The nitrogen of the amide is further substituted with a

cyclohexyl ring.

The IUPAC name for this compound is 4-amino-N-cyclohexylbenzamide[1][2]. Its identity is

unequivocally established through various chemical identifiers, which are crucial for database

searches and regulatory documentation.
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Identifier Value Source

IUPAC Name
4-amino-N-

cyclohexylbenzamide
PubChem[1]

CAS Number 17675-42-2 PubChem[1]

Molecular Formula C₁₃H₁₈N₂O PubChem[1]

Molecular Weight 218.29 g/mol PubChem[1]

Canonical SMILES
C1CCC(CC1)NC(=O)C2=CC=

C(C=C2)N
PubChem[1]

InChI Key
KAESCVXWIWIQKP-

UHFFFAOYSA-N
PubChem[1]

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both

chemical and biological systems. They influence solubility, absorption, distribution, metabolism,

and excretion (ADME) profiles, which are paramount in drug development. The data presented

below is a combination of computed and estimated values from reliable chemical databases.

Property Value Notes Source

Melting Point 162.67 °C Estimated Chemchart[3]

Boiling Point 411.7 °C Estimated Chemchart[3]

Water Solubility 46.68 mg/L Estimated Chemchart[3]

Density 1.11 g/cm³ Estimated Chemchart[3]

Hydrogen Bond

Donors
2

The -NH₂ and amide -

NH groups
Chemchart[3]

Hydrogen Bond

Acceptors
2

The carbonyl oxygen

and amine nitrogen
Chemchart[3]

Rotatable Bonds 2
The C-C bond and C-

N bond of the amide
Chemchart[3]
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Synthesis of 4-amino-N-cyclohexylbenzamide
The most reliable and industrially scalable method for synthesizing N-substituted amides is the

Schotten-Baumann reaction[4][5][6]. This method involves the acylation of an amine with an

acyl chloride in the presence of a base. For 4-amino-N-cyclohexylbenzamide, this translates

to the reaction between 4-aminobenzoyl chloride and cyclohexylamine.

Retrosynthetic Analysis & Strategy
The primary challenge in this synthesis is the bifunctional nature of the starting material, 4-

aminobenzoyl chloride. It contains both a reactive acyl chloride and a nucleophilic amino group,

which can lead to self-polymerization. To circumvent this, the reaction is typically performed

using the hydrochloride salt of 4-aminobenzoyl chloride, which protects the amino group from

reacting with itself[3]. The base in the reaction mixture serves two critical functions: it

neutralizes the hydrochloride salt to free the amine for the desired reaction, and it quenches

the HCl byproduct generated during the amide bond formation, driving the reaction to

completion[6].

4-amino-N-cyclohexylbenzamide

Amide Bond
(C-N Disconnection)

4-aminobenzoyl chloride
(Acyl Donor)

Cyclohexylamine
(Nucleophile)

Click to download full resolution via product page

Caption: Retrosynthetic analysis for 4-amino-N-cyclohexylbenzamide.

Detailed Experimental Protocol: Schotten-Baumann
Synthesis
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This protocol is a self-validating system designed for high yield and purity. The causality behind

each step is explained to provide a deeper understanding of the process.

Materials:

4-Aminobenzoyl chloride hydrochloride

Cyclohexylamine

Sodium hydroxide (NaOH)

Dichloromethane (DCM)

Distilled water

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus

Procedure:

Preparation of Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir

bar, dissolve cyclohexylamine (1.0 eq.) in 50 mL of dichloromethane. Place the flask in an ice

bath and allow it to cool to 0-5 °C.

Causality: Using a non-polar aprotic solvent like DCM dissolves the organic reactants. The

reaction is conducted under cold conditions to control the exothermicity of the acylation

and minimize side reactions.

Preparation of Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of

sodium hydroxide.

Reaction Setup: To the stirred, cooled solution of cyclohexylamine, slowly add the 2 M NaOH

solution (2.5 eq.). This creates a biphasic system.
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Causality: The aqueous base will neutralize the HCl byproduct. Using a biphasic system is

characteristic of the Schotten-Baumann reaction, where the product remains in the organic

layer[7].

Addition of Acyl Chloride: In a separate flask, dissolve 4-aminobenzoyl chloride

hydrochloride (1.05 eq.) in 30 mL of DCM. Transfer this solution to a dropping funnel. Add

the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-45

minutes.

Causality: A slight excess of the acyl chloride ensures the complete consumption of the

limiting amine. Slow, dropwise addition is crucial to maintain temperature control and

prevent the formation of side products, including the self-polymerization of the 4-

aminobenzoyl chloride[3].

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3

hours.

Causality: Allowing the reaction to proceed at room temperature ensures it goes to

completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Workup & Isolation: a. Transfer the reaction mixture to a separatory funnel. Separate the

organic layer. b. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove

unreacted amine), 50 mL of saturated NaHCO₃ solution (to remove unreacted acyl chloride

and neutralize any remaining acid), and finally with 50 mL of brine. c. Dry the organic layer

over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Causality: This aqueous workup sequence is a standard and effective method for purifying

the product by removing water-soluble impurities and unreacted starting materials.

Purification: The resulting crude solid can be purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-amino-N-
cyclohexylbenzamide as a solid.
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Caption: Experimental workflow for the synthesis of 4-amino-N-cyclohexylbenzamide.
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Troubleshooting and System Validation
Issue Potential Cause Recommended Solution

Low Yield Incomplete reaction.

Extend reaction time at room

temperature. Confirm starting

material quality.

Product loss during workup.

Ensure pH is correct during

washes. Avoid vigorous

shaking that can cause

emulsions.

Impure Product
Self-polymerization of acyl

chloride.

Ensure slow, controlled

addition of acyl chloride at low

temperature.

Unreacted starting materials

present.

Optimize washing steps; use

correct stoichiometry.

Oily Product Residual solvent or impurities.

Ensure complete drying of

organic layer; recrystallize from

a suitable solvent system.

Spectroscopic Characterization
The identity and purity of the synthesized 4-amino-N-cyclohexylbenzamide should be

confirmed using standard analytical techniques.

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of the para-substituted benzene ring (typically two doublets), the broad

singlet of the primary amine (-NH₂), the amide proton (-NH-), and a series of multiplets for

the protons on the cyclohexyl ring[8].

¹³C-NMR: The carbon NMR will show signals for the carbonyl carbon (around 165-170 ppm),

the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring (typically in the 25-50

ppm range)[8].

IR Spectroscopy: Key vibrational bands would include N-H stretches for the primary amine

and secondary amide (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide
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carbonyl (around 1630-1660 cm⁻¹), and C-N stretching bands.

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak

[M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the compound's molecular

weight (218.29).

Potential Biological Applications & Future
Directions
A comprehensive literature search reveals a notable lack of specific biological activity data for

4-amino-N-cyclohexylbenzamide itself. However, the benzamide scaffold is a well-

established pharmacophore present in numerous therapeutic agents. The biological activities of

structurally similar compounds can therefore provide valuable context and guide future

research.

Antiviral Activity: A study on N-phenylbenzamide derivatives identified compounds with

activity against Enterovirus 71 (EV 71)[9]. For example, 3-amino-N-(4-bromophenyl)-4-

methoxybenzamide was found to be a promising lead compound[9]. This suggests that the

aminobenzamide core, as present in 4-amino-N-cyclohexylbenzamide, could be explored

for antiviral properties.

Antiproliferative & Anticancer Activity: Various substituted benzamides have demonstrated

antiproliferative activity[2]. The 3-aminobenzamide moiety, for instance, is a known inhibitor

of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target

in cancer therapy. While the target compound has a 4-amino substitution, its potential as a

cytotoxic or PARP-inhibiting agent could be a fruitful area of investigation.

Enzyme Inhibition: The broader class of cyclohexylbenzamide derivatives has been

investigated for various enzyme inhibitory activities. For example, a series of 4,4-

disubstituted cyclohexylbenzamide derivatives were optimized as potent and selective

inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in

metabolic diseases.

Given this context, 4-amino-N-cyclohexylbenzamide represents a valuable starting point for a

lead optimization campaign. Researchers could use it as a scaffold to synthesize a library of
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derivatives for screening against various biological targets, including viral polymerases,

kinases, and PARP.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-amino-N-cyclohexylbenzamide is associated with the following hazards:

H302: Harmful if swallowed[1].

H315: Causes skin irritation[1].

H319: Causes serious eye irritation[1].

H335: May cause respiratory irritation[1].

Handling Recommendations:

Use in a well-ventilated area or fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and direct contact with skin and eyes.

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse

cautiously with water for several minutes.

Conclusion
4-amino-N-cyclohexylbenzamide is a well-defined chemical entity with established

physicochemical properties and a robust, reproducible synthetic pathway. While its own

biological profile remains to be elucidated, its structural similarity to compounds with known

antiviral, antiproliferative, and enzyme-inhibiting activities makes it a molecule of significant

interest for drug discovery and development. This guide provides the foundational chemical

knowledge necessary for researchers to synthesize, characterize, and further investigate this

promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b098194#4-amino-n-cyclohexylbenzamide-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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